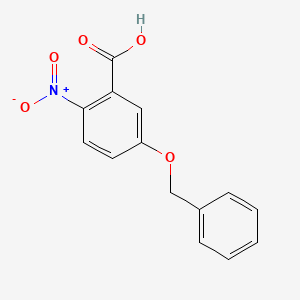

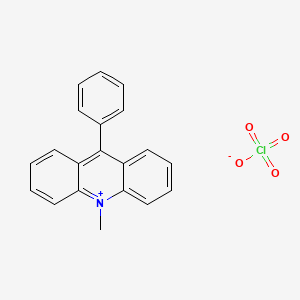

3-(苯甲氨基)-3-氧代丙酸乙酯

描述

Ethyl 3-(benzylamino)-3-oxopropanoate is a chemical compound that can be synthesized through various reactions involving benzylamine derivatives and ethyl 3-oxopropanoate precursors. The compound is of interest due to its potential applications in the synthesis of more complex organic molecules, which can be used in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, ethyl 3-oxopropanoate derivatives have been used as starting materials for the synthesis of complex molecules. In one study, ethyl 2-bromoacetate and zinc were used to react with 2-substituted 3-benzyl-1,3-oxazinanes under mild conditions, leading to the formation of ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates . Although not the exact compound , this study provides insight into the types of reactions that could be used to synthesize ethyl 3-(benzylamino)-3-oxopropanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the structure of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate was elucidated using electronic absorption, IR, and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of ethyl 3-(benzylamino)-3-oxopropanoate.

Chemical Reactions Analysis

Ethyl 3-oxopropanoate derivatives are known to undergo various chemical reactions. For instance, ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives were used in oxidative photochemical cyclization to synthesize benzo[a]carbazoles . This indicates that ethyl 3-(benzylamino)-3-oxopropanoate could potentially participate in similar cyclization reactions, given the right conditions and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(benzylamino)-3-oxopropanoate can be inferred from studies on similar compounds. For example, the thermal behavior of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate was investigated using differential scanning calorimetry and thermogravimetric analysis . These methods could be used to study the thermal stability and decomposition patterns of ethyl 3-(benzylamino)-3-oxopropanoate.

科学研究应用

1. 苯并[a]咔唑的合成

3-(1-甲基-1H-吲哚-3-基)-3-氧代丙酸乙酯,3-(苯甲氨基)-3-氧代丙酸乙酯的衍生物,被用于通过氧化光环化合成6-乙氧羰基-5-羟基苯并[a]咔唑。这种合成采用CuBr2,促进了在传统条件下不可能发生的转化 (Li 等,2015)。

2. β-氨基酯衍生物的合成

3-(苯甲氨基)-3-氧代丙酸乙酯与源自2-溴乙酸乙酯和锌的雷格式试剂反应生成β-氨基酯衍生物。此过程采用温和条件,定区域选择性地生成高产率衍生物 (Alberola 等,1990)。

3. 介晶化合物的合成

在介晶化合物研究中,与3-(苯甲氨基)-3-氧代丙酸乙酯相关的3-芳基-3-氧代丙酸乙酯被采用。它们被合成,然后转化为介晶3-芳基异恶唑酮和3-芳基吡唑酮 (Kovganko 等,2010)。

4. 真菌不对称还原

3-芳基-3-氧代丙酸乙酯经历真菌(如根霉)的对映选择性还原,生成相应的(S)-醇。此生物过程是手性合成领域中的独特应用 (Salvi & Chattopadhyay,2006)。

安全和危害

When handling Ethyl 3-(benzylamino)-3-oxopropanoate, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of skin contact, wash with plenty of water .

属性

IUPAC Name |

ethyl 3-(benzylamino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGGJGTAABULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzylamino)-3-oxopropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

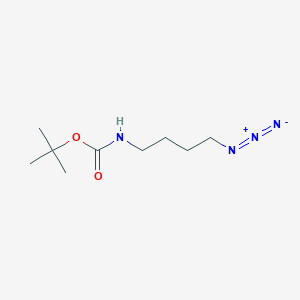

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

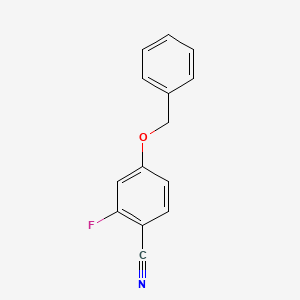

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)